2,4,8-三氯喹喔啉

描述

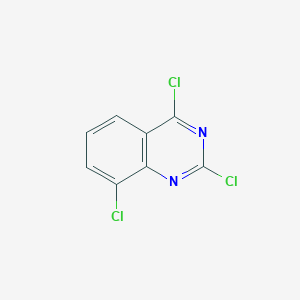

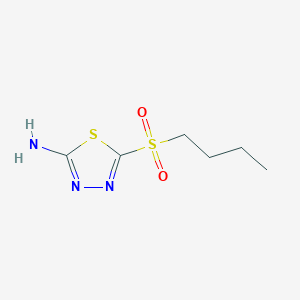

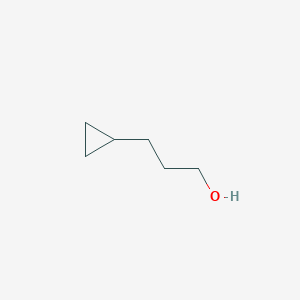

2,4,8-Trichloroquinazoline is a chlorinated quinazoline derivative, a class of heterocyclic compounds that have garnered interest due to their diverse range of biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss 2,4,8-Trichloroquinazoline, they do provide insights into the chemistry of related chloroquinazoline compounds and their reactivity, which can be extrapolated to understand the properties and potential synthesis routes for 2,4,8-Trichloroquinazoline.

Synthesis Analysis

The synthesis of chloroquinazoline derivatives often involves multi-step reactions with various reagents and conditions. For instance, the synthesis of 1,2,4-triazolo isoquinoline derivatives involves a 1,3-dipolar cycloaddition as a key step . Similarly, the selective removal of chloro substituents from dichloroquinazoline to yield 2-chloroquinazoline has been achieved through methods such as Stille-type coupling . These methods could potentially be adapted for the synthesis of 2,4,8-Trichloroquinazoline by carefully selecting the starting materials and reaction conditions to retain the desired chloro groups.

Molecular Structure Analysis

The molecular structure of chloroquinazoline derivatives is characterized by the presence of a quinazoline core with chloro substituents at various positions. The exact position and number of chloro groups can significantly influence the reactivity and properties of the compound. For example, the reactivity of 2-chloroquinazoline as a building block for introducing the 2-quinazolinyl moiety has been explored . The structure of these compounds is typically confirmed using techniques such as NMR and HRMS .

Chemical Reactions Analysis

Chloroquinazolines participate in various chemical reactions, including nucleophilic substitution reactions with reagents like 1,2,4-triazole . The reactivity can be influenced by the presence of acid or base catalysis and the nature of substituents on the quinoline ring . For 2,4,8-Trichloroquinazoline, similar reactivity patterns can be expected, with the potential for selective substitution reactions at the chloro positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinazoline derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing chloro groups can affect the electron density of the quinazoline ring, potentially altering properties such as solubility, melting point, and reactivity. The synthesis of 2-trichloromethylquinazoline derivatives and their evaluation for antiplasmodial activity also highlights the importance of substituents in determining biological activity .

科学研究应用

抗菌和防腐研究:

- 合成的 8-羟基喹啉衍生物,包括三唑化合物,已显示出显着的抗菌活性和作为低碳钢的潜在缓蚀剂。这些研究提供了对喹啉衍生物在生物和工业背景中的应用的见解 (Rbaa 等人,2020)。

合成和生物特性:

- 已经对 1,2,4-三唑衍生物的合成进行了研究,这些衍生物以其广泛的生物效应而闻名。这些衍生物表现出抗真菌、抗抑郁、抗癌和心脏保护特性 (Kaplaushenko 等人,2016)。

抗疟疾活性:

- 对用烷基或芳基氨基取代基官能化的 2-三氯甲基喹喔啉的研究显示出显着的抗疟疾活性。这项研究有助于开发新的抗疟疾药物分子骨架 (Verhaeghe 等人,2009)。

抗真菌和抗惊厥活性:

- 喹喔啉[3,2-f][1,2,4]三唑[4,3-b][1,2,4]三氮杂卓表现出抗真菌活性,突出了这些化合物在药物应用中的潜力。这些化合物在离子液体中的合成有助于绿色化学倡议 (Gupta,2011)。

抗菌活性:

- 已经合成并评估了含有喹啉部分的 1,2,3-三唑衍生物的抗菌和抗真菌活性。这项研究增加了对抗菌剂中构效关系的理解 (Sumangala 等人,2010)。

抗癌剂开发:

- N-(4-甲氧苯基)-N,2-二甲基喹喔啉-4-胺(2-氯喹喔啉的衍生物)已被确定为一种有效的细胞凋亡诱导剂和一种有前途的抗癌剂,特别是由于其高血脑屏障穿透性 (Sirisoma 等人,2009)。

抗伤害感受、抗炎和抗惊厥特性:

- 7-氯喹啉-1,2,3-三唑基甲酰胺的合成及其作为潜在抗伤害感受、抗炎和抗惊厥剂的评估展示了这些化合物在治疗疼痛和炎症中的治疗潜力 (Wilhelm 等人,2014)。

安全和危害

属性

IUPAC Name |

2,4,8-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZZHOALJUVOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614374 | |

| Record name | 2,4,8-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,8-Trichloroquinazoline | |

CAS RN |

62484-29-1 | |

| Record name | 2,4,8-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Acetylamino)phenyl]-4-aminobenzamide](/img/structure/B1321764.png)

![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)

![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)